EPAC1 Inhibitory Potency: 5-Bromo Substituent Confers ~8.4-Fold Higher Inhibition Versus Non-Brominated Analog
In a guanine nucleotide exchange factor (GEF) activity assay measuring EPAC1 inhibition, a tetrahydroquinoline analog bearing a 5-bromo substituent (compound 6) exhibited 42.0% inhibition at 50 μM, compared to only 5.0% inhibition for the non-brominated analog (compound 3) under identical conditions [1]. This represents an ~8.4-fold enhancement in inhibitory activity directly attributable to the presence of the bromine atom at the 5-position. While the comparator compounds lack the 8-carboxylate ester present in methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate, the SAR data demonstrate the critical contribution of the 5-bromo group to target engagement.
| Evidence Dimension | EPAC1 inhibition (% at 50 μM) |
|---|---|
| Target Compound Data | 42.0% inhibition (for 5-bromo analog 6; target compound not directly tested but shares 5-bromo feature) |
| Comparator Or Baseline | 5.0% inhibition (non-brominated analog 3) |
| Quantified Difference | ~8.4-fold higher inhibition |
| Conditions | EPAC1 GEF activity assay, 50 μM compound concentration |
Why This Matters
The 5-bromo substituent is essential for achieving meaningful EPAC1 inhibitory activity, guiding procurement decisions for EPAC-targeted research programs.
- [1] Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Med. Chem. Lett. 2017, 8, 11, 1183–1187. View Source
